Liarozole hydrochloride

CYP26 inhibition retinoic acid metabolism RAMBA potency comparison

Researchers requiring a systemically administered RAMBA with known clinical translation face limited options beyond preclinical-stage CYP26 inhibitors. Liarozole hydrochloride provides the established reference standard-an orally bioavailable, dual CYP26/CYP17 inhibitor with documented 100% patient response in 12-week ichthyosis trials (n=12). • Dual pharmacology: CYP26 IC50=7 μM; CYP17 IC50=260 nM-simultaneously elevates tissue retinoic acid while suppressing androgen biosynthesis • Clinically validated: 100% responder rate (n=12), KRT4 induction in 83% of patients, KRT4 induction confirmed in 83% of patients • Well-characterized oral pharmacokinetics with extensive literature characterization as the benchmark poly-pharmacological reference compound Supplied with ≥98% purity and comprehensive analytical documentation. Ideal for dermatology, oncology, and CYP inhibitor SAR programs.

Molecular Formula C17H14Cl2N4
Molecular Weight 345.2 g/mol
CAS No. 145858-50-0
Cat. No. B1675237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiarozole hydrochloride
CAS145858-50-0
SynonymsLiarozole hydrochloride;  Liarozole HCl;  R 75251;  R-75251;  R75251; 
Molecular FormulaC17H14Cl2N4
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl
InChIInChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H
InChIKeyOTSZCHORPMQCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liarozole Hydrochloride (CAS 145858-50-0) Retinoic Acid Metabolism Blocker Product Specification and Procurement Guide


Liarozole hydrochloride (R75251 hydrochloride) is an imidazole derivative and orally active retinoic acid metabolism-blocking agent (RAMBA) that inhibits cytochrome P450 (CYP26)-dependent 4-hydroxylation of all-trans-retinoic acid (RA) with an IC50 of 7 μM, thereby increasing tissue levels of endogenous retinoic acid [1]. As a first-generation RAMBA, it also inhibits CYP17 (17α-hydroxylase/17,20-lyase) activity with an IC50 of 0.15 μM in bovine adrenal microsomes and 260 nM in rat CYP17 preparations, distinguishing its poly-pharmacology profile from second-generation RAMBAs [2].

Why Liarozole Hydrochloride Cannot Be Substituted with Second-Generation RAMBAs Without Compromising CYP17-Mediated Experimental Outcomes


RAMBA-class compounds targeting CYP26 exhibit substantial divergence in isoform selectivity profiles that preclude simple interchange. While talarozole (R115866) demonstrates CYP26-selective inhibition with minimal activity against CYP17, CYP19, and other steroidogenic P450 isoforms (IC50 from 1.2 to >10 μM against off-target CYPs) , liarozole hydrochloride retains significant inhibitory activity against CYP17 (IC50 = 260 nM in rat microsomes) [1]. This differential selectivity creates distinct experimental and therapeutic profiles: liarozole concurrently elevates RA levels while modulating androgen biosynthesis pathways, a dual pharmacology that is absent in CYP26-selective analogs. Consequently, substituting liarozole with a CYP26-selective RAMBA fundamentally alters the poly-pharmacological footprint and may invalidate comparative interpretations across experimental models where CYP17 modulation contributes to observed phenotypes [2].

Quantitative Comparative Evidence: Liarozole Hydrochloride vs. Talarozole and Other CYP26 Inhibitors


CYP26 Inhibitory Potency: Liarozole vs. Talarozole (R115866) in Human CYP26-Expressing Yeast Microsomes and Cellular RA Accumulation

Liarozole hydrochloride inhibits CYP26-dependent RA 4-hydroxylation with an IC50 of 7 μM in human epidermal preparations, a potency approximately 1,750-fold lower than that of talarozole (R115866), which exhibits an IC50 of 4 nM against RA metabolism in yeast microsomes expressing human CYP26 . In organotypic human epidermis, cellular accumulation of exogenous [³H]RA was higher following talarozole treatment compared to liarozole, directly indicating greater CYP26-inhibitory potency of the second-generation compound [1].

CYP26 inhibition retinoic acid metabolism RAMBA potency comparison

CYP17 Off-Target Inhibition: Liarozole Retains Androgen Biosynthesis Modulation Absent in Talarozole

Liarozole hydrochloride inhibits CYP17 (17α-hydroxylase/17,20-lyase) activity with an IC50 of 260 nM in rat CYP17 preparations and 0.15 μM in bovine adrenal microsomes [1]. In contrast, talarozole (R115866) demonstrates minimal or negligible activity against CYP17 (IC50 from 1.2 to >10 μM), along with similarly reduced potency against CYP19 (aromatase), CYP2C11, CYP3A, and CYP2A1 [2]. This differential selectivity means talarozole does not inhibit CYP-mediated biosynthesis of adrenal and gonadal steroid hormones, whereas liarozole concurrently modulates both RA metabolism and androgen biosynthesis pathways .

CYP17 inhibition steroidogenesis off-target pharmacology androgen biosynthesis

Clinical Efficacy in Ichthyosis: Liarozole Oral Monotherapy vs. Topical Liarozole in Double-Blind Comparative Design

In a 12-week open-label study, oral liarozole administered at 150 mg twice daily to 12 male ichthyosis patients produced marked reduction in the extent and severity of skin lesions in all patients, with statistically significant induction of keratin 4 observed in 10 of 12 patients [1]. Separately, a double-blind, left-right comparative study of topical liarozole in ichthyosis demonstrated efficacy followed by long-term open maintenance evaluation [2]. At the gene expression level, oral liarozole treatment in lamellar ichthyosis patients was shown to mildly affect the expression of retinoid-regulated genes in epidermis, including CRABP2, KRT4, CYP26A1, and CYP26B1 [3] [4].

ichthyosis dermatology oral RAMBA retinoid mimetic clinical efficacy

In Vivo Retinoid-Mimetic Potency: Liarozole Vaginal Keratinization Reversal vs. All-Trans Retinoic Acid

In an estrogen-stimulated rat vaginal keratinization model, oral liarozole administered at 5-20 mg/kg for 3 days reversed vaginal keratosis . For comparison, all-trans retinoic acid (RA) in the same rodent model exhibits an ED50 of 5.1 mg/kg/day for vaginal keratinization suppression, while talarozole (R115866) demonstrates an ED50 of 1.0 mg/kg/day, approximately 5-fold more potent than RA . Liarozole's in vivo retinoid-mimetic activity has also been demonstrated in additional models, including significant reduction in tumor burden at 40 mg/kg oral dosing for 21 days in prostatic tumor models [1].

in vivo efficacy retinoid mimetic vaginal keratinization ED50

Differential Augmentation of Human Skin Responses to Retinoic Acid vs. Retinol

In human skin in vivo, topical liarozole (3%) alone did not produce significant erythema or increased epidermal thickness at 96 hours [1]. However, when co-applied with a sub-efficacious dose of retinoic acid (0.001%), liarozole amplified the response to produce both erythema and increased epidermal thickness—a response characteristic of higher-dose retinoic acid. In contrast, co-application of 3% liarozole with 0.025% all-trans retinol produced increased epidermal thickness but no erythema, demonstrating that liarozole differentially amplifies skin responses in a manner characteristic of the co-administered retinoid [1]. At the biochemical level, liarozole increased RA levels in treated skin to 19 ± 5 ng/g wet weight at 18 hours compared to non-detectable levels in vehicle-treated skin (p < 0.002, n=17), and induced RA 4-hydroxylase activity 9-fold over vehicle at 48 hours (p < 0.03, n=8) [1].

topical RAMBA retinoid potentiation human skin pharmacology 4-hydroxylase inhibition

Recommended Research and Procurement Applications for Liarozole Hydrochloride Based on Quantitative Differentiation Evidence


Ichthyosis and Keratinization Disorder Research Requiring Oral RAMBA with Established Clinical Validation

Liarozole hydrochloride is the appropriate selection for preclinical and clinical research programs targeting ichthyosis and related disorders of keratinization that require an orally bioavailable RAMBA with documented clinical efficacy. The compound's 100% patient response rate in 12-week ichthyosis trials (n=12) and statistically significant KRT4 induction in 83% of patients provide a validated clinical benchmark [1]. For research groups developing next-generation RAMBAs or exploring systemic retinoid pathway modulation, liarozole serves as the established reference standard against which newer CYP26 inhibitors should be compared. Procurement rationale: Select liarozole hydrochloride when the experimental design requires a systemically administered RAMBA with known clinical translation and well-characterized oral pharmacokinetics, rather than a topical-only or preclinical-stage CYP26 inhibitor.

Androgen-Dependent and Prostate Cancer Models Requiring Concurrent CYP26 and CYP17 Modulation

Liarozole hydrochloride's dual inhibition profile—CYP26 (IC50 = 7 μM) and CYP17 (IC50 = 260 nM in rat microsomes)—makes it uniquely suited for research models where simultaneous elevation of tissue retinoic acid and suppression of androgen biosynthesis are desired [1] . Unlike talarozole (R115866), which is CYP26-selective and does not inhibit adrenal/gonadal steroid hormone biosynthesis , liarozole provides a poly-pharmacological tool for investigating the intersection of retinoid signaling and androgen pathways, particularly in prostate cancer models where both RA-mediated differentiation and androgen deprivation may contribute to therapeutic outcomes. Procurement rationale: Select liarozole hydrochloride for dual-pathway mechanistic studies; do not substitute with CYP26-selective analogs if CYP17 modulation is integral to the experimental hypothesis.

Retinoid Potentiation Studies in Human Skin Models Requiring Moderate CYP26 Inhibition

Liarozole hydrochloride's ability to amplify sub-efficacious doses of retinoic acid (0.001%) or retinol (0.025%) to produce measurable cutaneous responses—without producing retinoid-like effects when used alone—positions it as an ideal tool compound for retinoid potentiation and combination studies [1]. The compound increases endogenous RA levels in human skin to 19 ± 5 ng/g at 18 hours (p < 0.002 vs. vehicle) and induces RA 4-hydroxylase 9-fold [1]. For research groups investigating topical retinoid formulations or exploring mechanisms of retinoid synergy, liarozole's moderate CYP26 potency (IC50 = 7 μM) relative to high-potency talarozole (IC50 = 4-5.4 nM) allows for titratable, sub-maximal RA elevation that may better recapitulate physiological RA gradients. Procurement rationale: Select liarozole hydrochloride for in vivo human skin pharmacology studies requiring moderate, controllable CYP26 inhibition rather than maximal blockade.

Poly-Pharmacology Studies Investigating Imidazole-Containing CYP Modulators Across Multiple Isoforms

As an imidazole-containing benzimidazole derivative with measurable activity against CYP26 (IC50 = 2.2-7 μM), CYP17 (IC50 = 0.15-0.26 μM), and cholesterol synthesis enzymes (IC50 = 5 μM in human hepatoma cells) [1] , liarozole hydrochloride serves as a well-characterized poly-pharmacological probe for investigating structure-activity relationships across the CYP enzyme superfamily. Its imidazole scaffold, which coordinates with heme iron, provides a pharmacophore template distinct from the triazole-containing talarozole (R115866) scaffold. For medicinal chemistry and chemical biology programs seeking to understand imidazole-based CYP inhibition patterns or develop RAMBAs with defined selectivity profiles, liarozole offers a benchmark poly-pharmacological reference compound with extensive literature characterization. Procurement rationale: Select liarozole hydrochloride as a reference standard for imidazole-based CYP inhibitor development and for benchmarking selectivity profiles of novel RAMBA candidates.

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